molecular formula C27H37N5O3 B2670284 N'-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 922066-33-9

N'-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B2670284
CAS No.: 922066-33-9
M. Wt: 479.625
InChI Key: BGTXMQYXKCHNGY-UHFFFAOYSA-N
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Description

N'-(2-Methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a structurally complex ethanediamide derivative featuring a tetrahydroquinoline core, a 4-methylpiperazine moiety, and a substituted phenyl group. Its structure combines aromatic, heterocyclic, and aliphatic components, which may enhance binding affinity and selectivity toward biological targets such as proteases or receptors .

Properties

IUPAC Name

N'-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N5O3/c1-19-7-10-25(35-4)22(16-19)29-27(34)26(33)28-18-24(32-14-12-30(2)13-15-32)21-8-9-23-20(17-21)6-5-11-31(23)3/h7-10,16-17,24H,5-6,11-15,18H2,1-4H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTXMQYXKCHNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Intermediate: This step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring.

    Attachment of the Piperazine Group: The piperazine moiety is introduced through nucleophilic substitution reactions.

    Coupling with the Methoxy-Methylphenyl Group: The final step involves coupling the intermediate with the methoxy-methylphenyl group using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines) are used under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of primary or secondary amines, or alcohols.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Potential Therapeutic Uses

The compound's structure suggests it may have significant therapeutic potential, particularly in the treatment of neurological disorders. Its tetrahydroquinoline and piperazine moieties are known to interact with neurotransmitter systems, making it a candidate for further research into:

  • Antidepressant Activity : Compounds with similar structures have shown promise as antidepressants by modulating serotonin and norepinephrine levels.
  • Antipsychotic Effects : The ability to influence dopamine pathways could position this compound as a potential antipsychotic agent.

Case Studies

  • Neuroprotective Properties : In a study examining compounds with tetrahydroquinoline derivatives, significant neuroprotective effects were observed against oxidative stress in neuronal cell lines. This suggests that N'-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide may also exhibit similar protective effects against neurodegenerative diseases .
  • Cholinesterase Inhibition : Research has indicated that derivatives of similar compounds exhibit inhibitory activity against cholinesterase enzymes, which are crucial for the treatment of Alzheimer's disease. This positions the compound as a potential candidate for further development in this area .

Receptor Interaction Studies

The compound's ability to interact with various receptors makes it valuable for neuropharmacological studies:

  • Orexin Receptor Antagonism : Evidence suggests that compounds targeting orexin receptors can influence reward pathways and may be beneficial in treating addiction disorders . this compound could serve as a lead compound for developing selective antagonists.

Research Findings

Recent studies have demonstrated that similar compounds can selectively antagonize orexin receptors and exhibit anti-addictive properties. This highlights the potential of this compound in addiction therapy .

Synthetic Pathways

The synthesis of this compound involves multiple steps that can be optimized for industrial production:

StepDescription
1Formation of the tetrahydroquinoline intermediate through cyclization.
2Attachment of the piperazine group via nucleophilic substitution.
3Coupling with the methoxy-methylphenyl group using amide bond formation techniques.

Industrial Production Techniques

To enhance yield and purity during industrial production, techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed . These methods are crucial for ensuring that the final product meets the required specifications for research and potential therapeutic use.

Mechanism of Action

The mechanism of action of N’-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinolinyl Oxamide Derivatives (QODs)

The compound N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD) shares critical structural features with the target molecule, including the ethanediamide backbone and a 1-methyltetrahydroquinoline group. Key differences include:

  • Substituent on the aromatic ring : QOD has a benzodioxol group (2H-1,3-benzodioxol-5-yl), whereas the target compound features a 2-methoxy-5-methylphenyl group.
  • Biological activity : QOD exhibits antimalarial activity by inhibiting falcipain, a cysteine protease essential for Plasmodium survival . The target compound’s methoxy-methylphenyl group may enhance solubility or alter target specificity compared to QOD’s benzodioxol moiety.

Chloro-Methoxyphenyl Analogue

N-(5-Chloro-2-methoxyphenyl)-N′-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methyl-1-piperazinyl)ethyl]ethanediamide (ChemSpider ID: 922068-69-7) differs in two key regions:

  • Substituents : The 5-chloro group on the phenyl ring may increase electrophilicity, influencing receptor binding kinetics compared to the 5-methyl group in the target compound .

Piperazine-Containing Pentanamide Analogues

Compounds like N-(quinolin-2-yl)-5-(4-(2-(trifluoromethoxy)phenyl)piperazin-1-yl)pentanamide () and N-(quinolin-3-yl)-5-(4-(2,3-dichlorophenyl)piperazin-1-yl)pentanamide () share the 4-arylpiperazine motif but diverge in their core structures:

  • Backbone : These analogues use a pentanamide linker instead of ethanediamide, altering conformational flexibility.
  • Biological implications : The trifluoromethoxy or dichlorophenyl groups in these compounds enhance lipophilicity, which may improve blood-brain barrier penetration compared to the target molecule’s methoxy-methylphenyl group .

Structural and Functional Analysis

Table 1. Key Structural and Functional Comparisons

Compound Core Structure Aromatic Substituent Piperazine Modification Reported Activity
Target compound Tetrahydroquinoline 2-Methoxy-5-methylphenyl 4-Methylpiperazine Potential protease inhibition
QOD Tetrahydroquinoline 2H-1,3-Benzodioxol-5-yl None Falcipain inhibition
Chloro-methoxyphenyl analogue Dihydroindole 5-Chloro-2-methoxyphenyl 4-Methylpiperazine Undisclosed (structural data only)
Pentanamide analogues Quinoline 2-(Trifluoromethoxy)phenyl 4-Arylpiperazine Undisclosed (synthesis focus)

Biological Activity

N'-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which incorporates various functional groups, suggests diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Structure and Properties

The compound features several key structural components:

  • Methoxy Group : Enhances solubility and may influence receptor binding.
  • Methyl Group : Potentially alters pharmacokinetic properties.
  • Tetrahydroquinoline Ring : Known for its role in various biological activities.
  • Piperazine Moiety : Often associated with psychoactive effects and receptor interactions.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. Key mechanisms include:

  • Receptor Modulation : The compound may act as a selective ligand for dopamine receptors, particularly the D4 receptor, which is implicated in cognitive functions and behavior regulation .
  • Enzyme Interaction : It may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial properties.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance:

  • In vitro studies demonstrated efficacy against various bacterial strains, suggesting potential as an antimicrobial agent .

Anticancer Activity

The compound has shown promise in preclinical studies for its anticancer effects:

  • Cell Line Studies : Evaluations against human tumor cell lines (e.g., Mia PaCa-2, PANC-1) revealed significant cytotoxicity and inhibition of cell proliferation .
  • Mechanistic Insights : Structure-activity relationship (SAR) studies have identified correlations between specific structural features and enhanced antitumor activity .

Case Studies

Several studies have explored the biological implications of this compound:

  • Dopamine Receptor Interaction : A study highlighted the role of D4 receptor-selective ligands in enhancing cognitive performance in animal models, showcasing the potential cognitive-enhancing effects of related compounds .
  • Antitumor Efficacy : In a comparative analysis of various derivatives, certain analogs demonstrated superior activity against cancer cell lines compared to standard chemotherapeutics like etoposide .

Data Tables

Activity Type Target/Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against human tumor cell lines
Cognitive EnhancementD4 receptor modulation leading to improved cognition

Q & A

Q. Critical Parameters :

ParameterOptimization StrategyReference
Reaction TemperatureMaintain −15°C for stereosensitive steps (e.g., borane reductions)
Solvent ChoiceUse dichloroethane for imine formation to minimize side reactions
PurificationEmploy flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization

Key Challenges : Competing nucleophilic sites in the tetrahydroquinoline and piperazine groups require protecting-group strategies (e.g., Boc for amines) .

Basic: Which spectroscopic techniques are essential for confirming structural integrity?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Assign peaks for methoxy (δ 3.7–3.9 ppm), piperazine NH (δ 1.5–2.2 ppm), and tetrahydroquinoline aromatic protons (δ 6.5–7.5 ppm) .
    • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in the congested aromatic region .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) with ≤2 ppm error .
  • X-ray Crystallography : Resolve stereochemistry using SHELX for refinement (R-factor < 0.05 recommended) .

Data Cross-Validation : Discrepancies between calculated and observed NMR shifts may indicate residual solvents or tautomeric forms; repeat under dry conditions .

Basic: How should researchers design preliminary biological assays?

Methodological Answer:

  • Target Selection : Prioritize kinases or proteases (e.g., falcipain-like enzymes) based on structural analogs with reported inhibitory activity .
  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorogenic substrates (e.g., Z-Phe-Arg-AMC for proteases) with IC50 determination .
    • Cytotoxicity Screening : Test against HEK-293 or HeLa cells (48-hour exposure, MTT assay) .
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks .

Pitfalls : False positives may arise from compound aggregation; include detergent (e.g., 0.01% Tween-20) in buffer .

Advanced: What strategies resolve contradictions between computational and experimental pharmacokinetic data?

Methodological Answer:

  • Physicochemical Profiling :
    • LogP : Compare experimental (shake-flask) vs. predicted (ChemAxon) values; deviations >1 log unit suggest incorrect tautomer modeling .
    • Solubility : Use biorelevant media (FaSSIF/FeSSIF) instead of pure buffers .
  • Metabolic Stability :
    • Microsomal Assays : Co-incubate with NADPH and glutathione to trap reactive metabolites .
    • MD Simulations : Apply COMSOL Multiphysics to model hepatic clearance, adjusting force fields for piperazine dynamics .

Case Study : If simulations overpredict BBB penetration, validate with in situ rodent perfusion studies .

Advanced: How can factorial design optimize synthesis conditions?

Methodological Answer:

  • Factors : Test temperature (°C), catalyst loading (mol%), and solvent polarity (ET(30) scale) .
  • Response Surface Methodology (RSM) : Use a central composite design (CCD) to maximize yield and purity .

Q. Example Design Table :

RunTempCatalystSolventYield (%)Purity (%)
1255DCM6288
24010DMF7892
36015THF6585

Analysis : ANOVA identifies solvent polarity (p<0.01) as the most significant factor; optimize at 40°C, 10 mol% catalyst in DMF .

Advanced: What advanced methods resolve structural ambiguities?

Methodological Answer:

  • Dynamic NMR : Probe rotameric equilibria in the ethanediamide linker by variable-temperature 1H NMR (Δδ > 0.2 ppm indicates conformational exchange) .
  • EPR Spectroscopy : Detect radical intermediates during photo-degradation studies .
  • Cryo-EM : Resolve amorphous aggregates at 2–3 Å resolution if crystallization fails .

Case Study : Conflicting NOE correlations in the piperazine ring can be resolved by 15N-labeled HMBC .

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